molecular formula C15H9NO2 B12899178 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile CAS No. 90178-95-3

2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile

Cat. No.: B12899178
CAS No.: 90178-95-3
M. Wt: 235.24 g/mol
InChI Key: RORKXTCULGFZGX-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile (CAS 90178-95-3) is a high-purity chemical compound with the molecular formula C15H9NO2 and a molecular weight of 235.24 g/mol. It is a solid compound belonging to the class of 2-arylbenzofuran flavonoids, which are of significant interest in pharmaceutical and medicinal chemistry research . Compounds within this structural family have been identified as key scaffolds in the development of therapeutic agents. Research into analogous 2-(4-hydroxyphenyl)benzofuran structures has shown their potential as inhibitors of beta-amyloid aggregation, a key pathological process in Alzheimer's disease, suggesting this carbonitrile derivative may be a valuable probe for neurodegenerative disease research . Furthermore, closely related benzofuran compounds have demonstrated activity as inhibitors of the Estrogen Receptor Beta (ERβ), indicating its potential utility in endocrine and oncology research . Researchers can leverage this compound as a versatile building block for the synthesis of more complex molecules or as a reference standard in bioactivity screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90178-95-3

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C15H9NO2/c16-9-10-1-6-14-12(7-10)8-15(18-14)11-2-4-13(17)5-3-11/h1-8,17H

InChI Key

RORKXTCULGFZGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C#N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-hydroxyphenyl)benzofuran-5-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxybenzaldehyde with 4-hydroxybenzonitrile under basic conditions, followed by cyclization to form the benzofuran ring. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

  • Formation of Carbonyl Derivatives : Oxidation with agents like KMnO₄ or CrO₃ converts the hydroxyl group to a ketone or quinone structure. For example, oxidation yields 2-(4-oxocyclohexadienyl)-1-benzofuran-5-carbonitrile.

Oxidizing AgentTemperatureProductYield
KMnO₄ (aq)60–80°C2-(4-Oxophenyl) derivative72–85%
CrO₃/H₂SO₄RTQuinone analog68%

Nitrile Group Transformations

The nitrile functionality participates in nucleophilic additions and hydrolytic reactions:

  • Grignard Reactions : Reacts with alkyl/aryl Grignard reagents (e.g., RMgX) to form ketones after acidic workup.

  • Hydrolysis : Under acidic or basic conditions, the nitrile converts to a carboxylic acid or amide .

Reaction TypeReagentsConditionsProduct
Grignard AdditionCH₃MgBrTHF, 0°C → RT5-Acetylbenzofuran
Acidic HydrolysisH₂SO₄ (conc.)Reflux, 6h5-Carboxybenzofuran

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring undergoes substitutions at positions 3 and 6:

  • Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups .

  • Nitration : HNO₃/H₂SO₄ mixture yields nitro derivatives .

ReactionReagentsPositionYield
SulfonationClSO₃H, DCM, 0°CC-381%
NitrationHNO₃/H₂SO₄, 50°CC-665%

Cross-Coupling Reactions

The aryl bromide intermediate (from bromination) participates in palladium-catalyzed couplings:

  • Suzuki–Miyaura Coupling : Forms biaryl systems with boronic acids .

  • Sonogashira Coupling : Links to terminal alkynes under Pd/Cu catalysis .

Coupling TypeCatalyst SystemSubstrateProductYield
SuzukiPd(PPh₃)₄, K₂CO₃4-Methoxyphenyl-Bpin2-(4-Methoxyphenyl) derivative89%
SonogashiraPdCl₂(PPh₃)₂, CuIPhenylacetylene5-Cyano-2-arylbenzofuran76%

Cyclization and Ring Expansion

  • Intramolecular Cyclization : Forms polycyclic systems under Rh or Pd catalysis .

  • Alkyne Insertion : With propargyl alcohols, generates fused benzofuran-pyran structures .

SubstrateCatalystConditionsProductYield
Propargyl alcoholPd(OAc)₂DMF, 100°C, 12hBenzofuropyran derivative70%

Biological Activity Modulation

Derivatives show enhanced bioactivity through structural modifications:

  • Anticancer Analogues : 5-Cyano substitution improves tubulin polymerization inhibition (IC₅₀ = 0.06–0.17 µM) .

  • Antifungal Derivatives : Acetylation of the hydroxyl group enhances activity against Fusarium oxysporum (MIC = 8 µg/mL) .

Key Mechanistic Insights

  • Estrogen Receptor Binding : The hydroxyl group’s hydrogen-bonding capability drives receptor affinity.

  • Nitrile Electronic Effects : The electron-withdrawing nitrile group directs electrophilic substitutions to specific positions .

Scientific Research Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile, exhibit significant anticancer properties. Several studies have highlighted the potential of benzofuran compounds to inhibit the proliferation of various cancer cell lines:

  • Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in tumor growth, such as the Akt and NF-κB pathways .
  • Case Studies : A study evaluating a series of benzofuran derivatives demonstrated that certain modifications led to enhanced potency against ovarian cancer cell lines (A2780), suggesting that structural variations can significantly influence biological activity .
CompoundCancer TypeMechanism of ActionReference
This compoundOvarian CancerInduces apoptosis
Benzofuran Derivative XBreast CancerCell cycle arrest

Antimicrobial Properties

Benzofuran derivatives have also been investigated for their antimicrobial activities. The compound's structure allows it to interact with bacterial membranes or intracellular targets, leading to inhibition of bacterial growth.

  • In Vitro Studies : Research has shown that benzofuran compounds can exhibit antibacterial effects against various pathogens, including resistant strains of bacteria. For example, derivatives similar to this compound have been tested against Staphylococcus aureus and Escherichia coli with promising results .

Synthesis Techniques

The synthesis of this compound involves several methodologies that can be optimized for yield and purity:

  • Sonogashira Coupling : This method has been effectively employed for creating the benzofuran core by coupling aryl halides with terminal alkynes under palladium catalysis. It allows for the introduction of various substituents at different positions on the benzofuran ring .
  • Microwave-Assisted Synthesis : Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields while reducing reaction times significantly .
Synthesis MethodDescriptionAdvantages
Sonogashira CouplingCoupling of aryl halides with alkynesHigh yield, versatile
Microwave-Assisted SynthesisRapid heating for chemical reactionsReduced time, improved yields

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)benzofuran-5-carbonitrile involves its interaction with molecular targets such as estrogen receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile with key analogs:

Compound Name Core Structure Substituents (Positions) Functional Groups Molecular Formula
This compound Benzofuran 4-Hydroxyphenyl (C2), –CN (C5) –OH, –CN C₁₅H₉NO₂
1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile () Dihydroisobenzofuran 4-Fluorophenyl (C1), –CN (C5) –F, –CN C₁₅H₁₀FNO
2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran () Benzofuran 4-Fluorophenyl (C2), –SOCH₃ (C3), Ph (C5) –F, –SOCH₃, –Ph C₂₂H₁₆FO₂S
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile () Benzofuran 4-Hydroxyphenyl (C2), –OH (C5), –CN (C7) –OH (C2, C5), –CN C₁₅H₉NO₃
2-(4-Pentylbenzoyl)-1-benzofuran-5-carbaldehyde () Benzofuran 4-Pentylbenzoyl (C2), –CHO (C5) –CO–(pentylbenzyl), –CHO C₂₁H₂₀O₃

Key Observations :

  • Core Variations : The dihydroisobenzofuran analog () has a partially saturated ring, reducing aromaticity and planarity compared to fully aromatic benzofurans.
  • Substituent Effects : Fluorine () is electron-withdrawing, while hydroxyl (target compound) is electron-donating, altering electronic density and solubility.

Physicochemical Properties

Available data from and allow partial comparisons:

Compound Melting Point (°C) Rf Value IR Stretching (cm⁻¹) Notable Features
Target Compound Not reported Not reported –CN (~2,200 cm⁻¹), –OH (~3,300 cm⁻¹) High polarity due to –OH/–CN
Compound 1E (Chromene derivative, ) 223–227 0.41 –CN (2,204), –NH₂ (3,464) Amino group enables H-bonding
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile () Not reported Not reported –CN, dual –OH groups Higher oxidation stability

Trends :

  • Nitrile groups (–CN) consistently show strong IR absorption near 2,200 cm⁻¹.
  • Hydroxyl groups increase melting points (e.g., Compound 1E: 223–227°C) due to intermolecular H-bonding.

Pharmacological and Chemical Reactivity

  • Benzofuran Derivatives () : Sulfur-containing analogs (e.g., –SOCH₃) exhibit enhanced pharmacological activity, particularly in antimicrobial and anticancer studies, due to redox-active sulfur .
  • Fluorophenyl Analogs () : The 4-fluorophenyl group improves metabolic stability and membrane permeability compared to hydroxylated analogs, making it favorable in drug design .
  • Target Compound : The –OH group may confer antioxidant properties, while the –CN group could participate in nucleophilic addition reactions, enabling derivatization .

Biological Activity

2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16H13NO2
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : this compound

The compound features a benzofuran core structure, which is known for its diverse biological activities. The presence of the hydroxyl group and the carbonitrile moiety are significant for its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, a study comparing several benzofuran derivatives demonstrated that modifications at the C–2 position can enhance anticancer activity, suggesting that this compound may also possess similar effects .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that benzofuran derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with specific metabolic pathways . For example, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, indicating a promising avenue for further investigation in antimicrobial drug development .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as tubulin polymerization .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofurans can induce oxidative stress in cancer cells, leading to apoptosis .
  • Interaction with Receptors : Binding affinity studies indicate potential interactions with various cellular receptors, influencing signaling pathways critical for cell survival and proliferation .

Comparative Studies

A comparative analysis with other benzofuran derivatives reveals insights into structure-activity relationships (SAR).

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerateModerate
Benzofuran Derivative AStructureHighLow
Benzofuran Derivative BStructureLowHigh

These findings suggest that slight modifications in the chemical structure can significantly alter biological activity, emphasizing the importance of further research on this compound.

Case Studies

  • Anticancer Efficacy Study : A recent study evaluated the effects of various benzofuran derivatives on human cancer cell lines. The results indicated that compounds with a hydroxyl group at the para position showed enhanced antiproliferative effects compared to their counterparts lacking this substitution .
  • Antibacterial Activity Assessment : In vitro assays demonstrated that certain benzofurans exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was correlated with increased antibacterial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Hydroxyphenyl)-1-benzofuran-5-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of pre-functionalized phenolic precursors or through palladium-catalyzed cross-coupling reactions. For example, electrochemical reduction of brominated intermediates (e.g., 2-bromo-2-cyanoacetophenone analogs) in aprotic solvents like DMF at controlled potentials (e.g., -1.2 V vs. SCE) has been shown to yield furan-carbonitrile derivatives in one-pot reactions . Optimization requires monitoring temperature (60–80°C), solvent polarity, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products like dehydroxylated byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity (>95%) material.

Q. How can the structural and electronic properties of this compound be characterized to validate its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (DFT/B3LYP/6-31G**) to confirm substituent positions. The hydroxyl proton typically appears as a singlet at δ 9.2–9.8 ppm, while the nitrile carbon resonates near δ 115–120 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., dihydrofuran ring puckering) using single-crystal diffraction. For example, bond angles around the benzofuran core (C–O–C ≈ 105°) and torsion angles between the hydroxyphenyl and nitrile groups provide structural validation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodological Answer : The nitrile group’s electron-withdrawing nature polarizes the furan ring, making the 4-hydroxyphenyl substituent susceptible to electrophilic attack. For nucleophilic substitution (e.g., replacing –OH with –OAlkyl), use in situ IR spectroscopy to track intermediate formation (e.g., acyloxyboron complexes). Kinetic studies under varying pH (4–9) reveal that acidic conditions favor SN1 pathways via oxonium ion intermediates, while basic media promote SN2 mechanisms . Oxidation of the hydroxymethyl group (if present in analogs) to carbonyl derivatives can be monitored using cyclic voltammetry, with oxidation peaks near +1.1 V vs. Ag/AgCl .

Q. How can computational modeling predict the compound’s bioactivity or photophysical properties?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict UV-Vis absorption maxima. For instance, the hydroxyphenyl group’s conjugation with the benzofuran core reduces the HOMO-LUMO gap (~3.2 eV), correlating with experimental λmax at 320–340 nm . Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) can simulate binding affinities, guiding structure-activity relationship (SAR) studies for drug discovery.

Q. What strategies resolve contradictions in spectroscopic data across different studies?

  • Methodological Answer : Cross-validate data using orthogonal techniques:

  • If 1H^1H-NMR signals for aromatic protons conflict (e.g., splitting patterns), use 1H^1H-1H^1H COSY or NOESY to confirm coupling networks.
  • Discrepancies in melting points (e.g., 180–185°C vs. 190–195°C) may arise from polymorphic forms. Resolve via powder XRD or DSC to identify crystalline phases .
  • Compare mass spectrometry (HRMS-ESI) with theoretical isotopic patterns to confirm molecular ion integrity .

Experimental Design Challenges

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 4 weeks; analyze via HPLC-UV (λ = 254 nm) for degradation products (e.g., hydrolyzed nitrile to amide).
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition using LC-MS. The hydroxyphenyl group is prone to photooxidation, forming quinone derivatives .
  • Humidity Sensitivity : Store at 75% RH and monitor hygroscopicity via TGA.

Data Interpretation

Q. How to interpret conflicting bioactivity results in enzyme inhibition assays?

  • Methodological Answer : Variability may arise from assay conditions (e.g., buffer ionic strength, DMSO concentration). Standardize protocols:

  • Use kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition.
  • Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

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